molecular formula C14H11BrN4O3S B045639 Cdk2 Inhibitor II CAS No. 222035-13-4

Cdk2 Inhibitor II

Cat. No. B045639
M. Wt: 395.23 g/mol
InChI Key: ODZNNZYRBRRREX-UHFFFAOYSA-N
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Description

Cdk2 (Cyclin-dependent kinase 2) is a pivotal enzyme in cell cycle regulation, making it a significant target for antitumor agents. Inhibitors like Cdk2 Inhibitor II are crucial for studying the modulation of cell proliferation through the inhibition of Cdk2 activity.

Synthesis Analysis

Cdk2 inhibitors have been synthesized through various approaches, with structure-activity relationships being explored for different substituents affecting potency and specificity. For instance, synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines have shown that certain substituents at the 5-position significantly impact CDK2 inhibitory activity, revealing crucial structure-activity relationships (Marchetti et al., 2010).

Molecular Structure Analysis

The molecular structure of Cdk2 in complex with inhibitors provides insights into the specificity and potency of these compounds. Crystallographic studies have detailed how inhibitors bind to the active and inactive forms of Cdk2, demonstrating the importance of the adenine binding pocket and other structural features for inhibitor effectiveness (Davies et al., 2001).

Chemical Reactions and Properties

The reactivity and interaction of Cdk2 Inhibitor II with the enzyme's active site highlight the role of hydrogen bonding and electrostatic interactions. These interactions are essential for the inhibitor's efficacy, with changes in the glycine loop and phosphate binding site of Cdk2 affecting inhibitor binding (Davies et al., 2001).

Physical Properties Analysis

Physical properties, such as solubility and metabolic stability, are critical for the pharmacological efficacy of CDK2 inhibitors. Novel purines with enhanced solubility and lower metabolic clearance than seliciclib, a known CDK inhibitor, have been developed, showing the importance of physical properties in the design of CDK2 inhibitors (Wilson et al., 2011).

Chemical Properties Analysis

The chemical properties of Cdk2 inhibitors, including their interaction with the ATP-binding pocket and allosteric sites on Cdk2, are fundamental to their design and effectiveness. The development of inhibitors targeting these specific areas has been informed by a deep understanding of the kinase's structure and the dynamic changes upon cyclin binding and activation (Alexander et al., 2015).

Scientific Research Applications

  • Role in Tumor Suppression : Cdk2 kinase plays a role in controlling nuclear levels of the tumor suppressor wt p53 protein and maintaining nucleolar integrity, linking cell division cycle machinery to survival functions and overall cell metabolism (David-Pfeuty, 1999).

  • Potential in Treating Cancers : CDK2 inhibitors are explored for their potential in treating various cancers by targeting abnormal cell-cycle regulation and promoting tumor growth (Sabnis, 2020).

  • Anticancer Therapy : A study identified a compound as a high-affinity CDK2 inhibitor for anticancer therapy, indicating minimal conformational change and potential for clinical validation (Mohammad et al., 2019).

  • Virtual Screening for Novel Inhibitors : Two novel CDK2 inhibitors were identified through a multistage virtual screening method, showing potential for cancer therapy (Liang et al., 2019).

  • Inducing Apoptosis in Breast Cancer Cells : A potent CDK2 inhibitor, Compound 25, was found to induce apoptosis and cell cycle arrest in breast cancer cells, suggesting its potential as a breast cancer treatment (Wang et al., 2018).

  • New-Generation CDK2 Inhibitors for Targeted Therapy : New-generation CDK2 inhibitors offer a therapeutic opportunity for cancer patients, particularly in CDK2-dependent cancers (Tadesse et al., 2019).

  • Therapeutic Strategy in Cancer Treatment : Cyclin-dependent kinase inhibition is considered a promising therapeutic strategy for cancer treatment, potentially leading to cell cycle arrest and apoptosis in human tumors (Shapiro, 2006).

  • Binding Pocket Discovery and Drug Design : The discovery of a novel binding pocket at the cdk2 and cyclin interface highlights its potential in diminishing kinase activity and cancer treatment (Chen et al., 2009).

  • Potential as Anti-cancer Agents : CDK2 inhibitors are recognized for their potential as anti-cancer agents, potentially offering less toxicity than traditional chemotherapeutic agents (Chohan et al., 2014).

  • In Vitro and In Vivo Antitumor Properties : CYC202 (R-roscovitine), a potent CDK2 inhibitor, showed significant reduction in tumor growth in mice models, indicating its antitumor properties (McClue et al., 2002).

Future Directions

Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .

properties

IUPAC Name

4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDDMLCHUYBHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk2 Inhibitor II

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
IM Schaefer, ML Hemming, MZ Lundberg… - British Journal of …, 2022 - nature.com
… To determine the effects of single-agent CDK2 pathway inhibition, we evaluated GIST response to CDK2 inhibitor II and found IC 50 values ranging from 2886.0-3842.9 nM in GIST430, …
Number of citations: 6 www.nature.com
K Nakamura, N Yokoyama, I Igarashi - Parasitology, 2007 - cambridge.org
… A, CGP74514A, and CDK2 Inhibitor II, showed significantly suppressive effects on the in vitro growth of B. bovis. Three (roscovitine, purvalanol A, and CDK2 Inhibitor II) showed an …
Number of citations: 26 www.cambridge.org
Y Kobayashi, K Tanaka - The Journal of General and Applied …, 2018 - jstage.jst.go.jp
… With the new protocol, we found that both CDK2 inhibitor II and … Effect of CDK2 inhibitor II and roscovitine on cell growth. … the medium at time 0 (600 nM CDK2 inhibitor II; A and C, 5 mM …
Number of citations: 1 www.jstage.jst.go.jp
J Wang, T Yang, G Xu, H Liu, C Ren, W Xie… - Translational oncology, 2016 - Elsevier
… investigating the IC50s of CDK2 inhibitor II in different GBM … to CDK2 inhibitor II (Figure 5, b and c). Furthermore, in vitro cell proliferation was significantly eliminated by CDK2 inhibitor II …
Number of citations: 75 www.sciencedirect.com
IM Schaefer, MZ Lundberg, ML Hemming, SK Saka… - Cancer Research, 2022 - AACR
… The impact of various CDK perturbants using CDK2i (CDK2 inhibitor-II), CDK4/6i (palbociclib or abemaciclib), and CDK2/4/6i (PF-06873600) was determined through cell proliferation …
Number of citations: 0 aacrjournals.org
CC Yang, A LaBaff, Y Wei, L Nie, W Xia… - American journal of …, 2015 - ncbi.nlm.nih.gov
… CDK2 inhibitor treatment was administered to cells at IC 50 concentrations for SNS032, CDK2 inhibitor II, and Roscovitine. The inhibitor was replaced daily. Cell growth and cell viability …
Number of citations: 44 www.ncbi.nlm.nih.gov
HY Wang, NH Kim - Biology of Reproduction, 2016 - academic.oup.com
… To assess whether CDK2 is required during porcine meiotic maturation, we inhibited CDK2 activity using a highly selective inhibitor, CDK2 inhibitor II, and knocked down the expression …
Number of citations: 24 academic.oup.com
K Liu, JD Graves, YJ Lee, FT Lin… - Molecular and cellular …, 2020 - Taylor & Francis
… Cdk2 inhibitor II, followed by a BrdU incorporation assay. A group of parental cells were treated with 10% FBS with or without Cdk2 inhibitor II at … were treated with Cdk2 inhibitor II or not …
Number of citations: 15 www.tandfonline.com
J Hu, M Qiao, Y Chen, H Tang, W Zhang, D Tang… - FEBS …, 2018 - Wiley Online Library
… CDK2 inhibitor II on viral DNA levels and phosphorylation of endogenous SAMHD1: the Huh7 cells were pretreated with CDK2 inhibitor II … were treated with CDK2 inhibitor II every other …
Number of citations: 32 febs.onlinelibrary.wiley.com
B Liu, C Fu, J Cao, W Mao, S Zhang, Q Li… - … and Essential Fatty …, 2021 - Elsevier
… (6) PGE 2 combined with CDK2 Inhibitor II treatment, (7) PGE 2 … , (9) butaprost combined with CDK2 Inhibitor II treatment, or (10) … in combination (LEE011, CDK2 Inhibitor II, and Ro 3306 …
Number of citations: 1 www.sciencedirect.com

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